molecular formula C14H26O2 B089936 Citronellyl butyrate CAS No. 141-16-2

Citronellyl butyrate

Cat. No.: B089936
CAS No.: 141-16-2
M. Wt: 226.35 g/mol
InChI Key: XQPZQXTWYZAXAK-UHFFFAOYSA-N
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Description

Citronellyl butyrate is a carboxylic ester with the molecular formula C₁₄H₂₆O₂ and a molecular weight of 226.3550. It is known for its strong, fruity, and rose-like odor with a sweet, plum-like taste. This compound is naturally found in Ceylon citronella oil, orange juice, tomato, passion fruit, and juice .

Mechanism of Action

Target of Action

Citronellyl butyrate is primarily used as a flavor and fragrance agent . It imparts a floral odor and fruity flavor to various products . The primary targets of this compound are the olfactory receptors in the nose and taste receptors in the mouth. These receptors detect the aromatic compounds and send signals to the brain, which interprets these signals as specific smells and tastes.

Scientific Research Applications

Comparison with Similar Compounds

Citronellyl butyrate is similar to other terpenyl esters such as geranyl butyrate and linalyl butyrate. These compounds share similar fruity and floral aromas and are used in the flavor and fragrance industry . this compound is unique due to its specific odor profile and its occurrence in natural sources like citronella oil and various fruits .

Similar Compounds

  • Geranyl butyrate
  • Linalyl butyrate
  • Citronellyl acetate
  • Citronellyl propionate

Properties

IUPAC Name

3,7-dimethyloct-6-enyl butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-5-7-14(15)16-11-10-13(4)9-6-8-12(2)3/h8,13H,5-7,9-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPZQXTWYZAXAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCCC(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5047405
Record name Citronellyl butyrate
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Molecular Weight

226.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/strong, fruity-rosy odour
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

245.00 °C. @ 760.00 mm Hg
Record name Citronellyl butyrate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

miscible with alcohol, ether, most fixed oils, chloroform; insoluble in water, 1 ml in 6 ml 80% alcohol gives clear soln (in ethanol)
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.873-0.883
Record name Citronellyl butyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

141-16-2
Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name Butanoic acid, 3,7-dimethyl-6-octen-1-yl ester
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Record name Citronellyl butyrate
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Record name Citronellyl butyrate
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Record name CITRONELLYL BUTYRATE
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Record name Citronellyl butyrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037227
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Citronellyl butyrate and what is its primary application?

A1: this compound is an ester known for its fruity fragrance, reminiscent of rose and apple. It finds widespread use as a flavoring agent in the food industry and as a fragrance ingredient in cosmetics and perfumes. [, , , , ]

Q2: How is this compound typically synthesized in a laboratory setting?

A2: this compound can be synthesized through various methods, with direct esterification being a commonly employed technique. This involves reacting Citronellol with Butyric acid in the presence of a suitable catalyst, often an immobilized lipase enzyme like Candida antarctica lipase B. [, , , ]

Q3: What factors influence the efficiency of this compound synthesis using lipase-catalyzed esterification?

A3: Several parameters affect the yield and efficiency of enzymatic synthesis, including:

  • Type of lipase: Different lipases exhibit varying activities and selectivities towards specific substrates. Candida rugosa lipase is frequently used for this compound synthesis. [, , ]
  • Organic solvent: The choice of solvent impacts substrate solubility and enzyme activity. n-Hexane is a common choice due to its ability to dissolve this compound while being less detrimental to enzyme activity. [, ]
  • Temperature: Reaction temperature influences enzyme activity and reaction kinetics. Optimal temperatures typically fall within the range of 30-50°C. [, , ]
  • Substrate molar ratio: The ratio of Citronellol to Butyric acid influences reaction equilibrium and product yield. [, ]
  • Immobilization support: When using immobilized enzymes, the support material and immobilization technique impact enzyme stability and activity. Amberlite MB-1 has been shown to be an effective support for this compound synthesis. []

Q4: What alternative approaches, besides direct esterification, can be used for this compound synthesis?

A4: Transesterification is another enzymatic approach where Citronellol reacts with an ester, such as ethyl acetate or butyl acetate, in the presence of a lipase. This method can be advantageous for specific ester production, but optimization is crucial for efficient synthesis. [, ]

Q5: Can the yield of this compound be enhanced by modifying the reaction environment?

A5: Yes, studies demonstrate that the addition of ionic liquids, specifically alkyl imidazolium-based ones, to the reaction medium can significantly improve this compound synthesis rates. These ionic liquids act as co-solvents, enhancing substrate partitioning and facilitating enzyme-substrate interactions. []

Q6: How does the use of immobilized lipases in continuous flow reactors compare to traditional batch reactors for this compound synthesis?

A6: Packed-bed reactors with immobilized Candida rugosa lipase have been successfully employed for continuous this compound synthesis. Advantages over batch reactors include:

  • Continuous operation: Allows for higher productivity and efficient use of enzyme and substrates. []
  • Controlled residence time: Enables optimization of product yield by controlling the reaction time within the reactor. []
  • Ease of separation: Simplifies downstream processing as the immobilized enzyme can be easily retained within the reactor. []

Q7: Can you elaborate on the kinetic modeling of this compound synthesis in a packed-bed reactor?

A7: Research suggests that the esterification reaction kinetics in a packed-bed reactor align with a ping-pong model incorporating product inhibition. This implies that the enzyme interacts sequentially with substrates and that product accumulation can hinder the reaction rate. []

Q8: What measures can be taken to enhance the stability and reusability of immobilized lipases in this compound synthesis?

A8: Incorporating molecular sieves within the reaction system can improve immobilized lipase stability. These sieves adsorb water molecules, which can accumulate during the reaction and negatively impact enzyme activity. []

Q9: Are there any known methods to analyze and quantify this compound in complex mixtures?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique for identifying and quantifying this compound in complex mixtures, including essential oils and flavor extracts. [, , , ]

Q10: Are there any reported instances of this compound being found naturally?

A11: Yes, this compound has been identified as a constituent of the essential oil extracted from various plant sources, including specific genotypes of rose-scented geranium (Pelargonium sp.) and coriander (Coriandrum sativum L.) seeds. [, , ]

Q11: What are the typical yields of this compound obtained from different extraction methods and plant sources?

A12: Yields can vary significantly depending on the plant variety, extraction method, and specific conditions employed. For instance, subcritical water extraction (SWE) of coriander seeds yielded this compound in lower amounts compared to hydrodistillation. [] Similarly, different drying methods significantly influenced the essential oil composition and this compound content in rose-scented geranium. []

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